N-cyclohexyl-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
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Overview
Description
N-CYCLOHEXYL-5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PENTANAMIDE is a complex organic compound with a molecular formula of C23H33N3O5 . This compound belongs to the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PENTANAMIDE typically involves the reaction of quinazoline derivatives with cyclohexylamine and pentanoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PENTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
N-CYCLOHEXYL-5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PENTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-5-(6,7-diethoxy-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)pentanamide
- 5-Acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
Uniqueness
N-CYCLOHEXYL-5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PENTANAMIDE is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H25N3O3 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-cyclohexyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
InChI |
InChI=1S/C19H25N3O3/c23-17(20-14-8-2-1-3-9-14)12-6-7-13-22-18(24)15-10-4-5-11-16(15)21-19(22)25/h4-5,10-11,14H,1-3,6-9,12-13H2,(H,20,23)(H,21,25) |
InChI Key |
ATWBEAXUKIJOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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